synthesis of 1,6-dimethyl-1H-indazole-5-boronic acid
synthesis of 1,6-dimethyl-1H-indazole-5-boronic acid
An In-Depth Technical Guide to the Synthesis of 1,6-dimethyl-1H-indazole-5-boronic acid
Abstract
This technical guide provides a comprehensive overview of a robust and scalable synthetic route to 1,6-dimethyl-1H-indazole-5-boronic acid, a key building block in contemporary medicinal chemistry and drug discovery. The indazole moiety is a privileged scaffold in numerous pharmacologically active compounds, and its functionalization, particularly through the introduction of a boronic acid group, opens avenues for diverse molecular architectures via Suzuki-Miyaura cross-coupling reactions.[1] This document details a preferred synthetic pathway proceeding through a lithiation-borylation strategy of a halogenated indazole precursor. The rationale behind the chosen methodology, a detailed step-by-step experimental protocol, and critical process parameters are discussed. Furthermore, this guide includes a summary of reagents, safety considerations for hazardous materials, and methods for the purification and characterization of the final product.
Introduction: The Significance of Indazole Boronic Acids in Drug Discovery
The indazole ring system is a bioisostere of indole and is a core structural motif in a multitude of clinically significant molecules, including the anti-cancer agent pazopanib and the antiemetic granisetron.[2][3] The ability to functionalize the indazole scaffold at specific positions is paramount for the exploration of structure-activity relationships (SAR) in drug development programs. Boronic acids and their corresponding esters are exceptionally versatile synthetic intermediates, most notably for their role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which facilitate the formation of carbon-carbon bonds.[4][5]
1,6-dimethyl-1H-indazole-5-boronic acid, in particular, serves as a valuable reagent for introducing the 1,6-dimethyl-1H-indazol-5-yl moiety into target molecules. This specific substitution pattern can be crucial for optimizing potency, selectivity, and pharmacokinetic properties of drug candidates. This guide presents a reliable synthetic approach to this important building block, designed for researchers and scientists in the field of drug development.
Retrosynthetic Analysis and Strategy
A logical retrosynthetic analysis of 1,6-dimethyl-1H-indazole-5-boronic acid suggests that the most efficient disconnection is at the carbon-boron bond. This leads back to a 5-halo-1,6-dimethyl-1H-indazole intermediate, which can be readily converted to the target boronic acid via a halogen-metal exchange followed by quenching with a suitable boron electrophile. This lithiation-borylation approach is a well-established and highly effective method for the synthesis of aryl and heteroaryl boronic acids.[6]
An alternative, though potentially less direct, strategy could involve the iridium-catalyzed C-H borylation of 1,6-dimethyl-1H-indazole.[7][8][9] However, this method may present challenges in controlling the regioselectivity of the borylation on the indazole ring, which is influenced by both steric and electronic factors. Therefore, the lithiation-borylation of a pre-functionalized halo-indazole is the recommended and more predictable synthetic route.
Synthesis of the Key Intermediate: 5-bromo-1,6-dimethyl-1H-indazole
The synthesis of the target boronic acid commences with the preparation of the key intermediate, 5-bromo-1,6-dimethyl-1H-indazole. This intermediate can be synthesized from commercially available 5-bromo-6-methyl-1H-indazole through N-methylation.
Experimental Protocol: N-methylation of 5-bromo-6-methyl-1H-indazole
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To a solution of 5-bromo-6-methyl-1H-indazole (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), add a base such as sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the resulting suspension at 0 °C for 30 minutes to ensure complete deprotonation.
-
Add methyl iodide (CH₃I, 1.5 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-bromo-1,6-dimethyl-1H-indazole.
Core Synthesis: Lithiation-Borylation of 5-bromo-1,6-dimethyl-1H-indazole
The cornerstone of this synthetic guide is the conversion of the 5-bromo-1,6-dimethyl-1H-indazole intermediate to the desired boronic acid via a lithiation-borylation sequence.
Reaction Workflow Diagram
Caption: Workflow for the .
Detailed Experimental Protocol
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In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 5-bromo-1,6-dimethyl-1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi, 1.1 eq, as a solution in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.
-
In a separate flame-dried flask, dissolve triisopropyl borate (B(O-iPr)₃, 1.5 eq) in anhydrous THF and cool to -78 °C.
-
Transfer the freshly prepared lithium species from the first flask to the solution of triisopropyl borate via cannula, again maintaining the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl) until the solution is acidic (pH ~2).
-
Stir the mixture vigorously for 1-2 hours to hydrolyze the borate ester.
-
Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1,6-dimethyl-1H-indazole-5-boronic acid.
Purification of the Final Product
The crude product can be purified by one of the following methods:
-
Recrystallization: Dissolve the crude solid in a minimal amount of a hot solvent mixture (e.g., acetone/hexanes or ethanol/water) and allow it to cool slowly to form crystals.
-
Column Chromatography: For smaller scales or to remove persistent impurities, purification can be achieved by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).
Quantitative Data Summary
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |
| 5-bromo-1,6-dimethyl-1H-indazole | 225.09 | 1.0 | (To be determined by scale) |
| n-Butyllithium (n-BuLi) | 64.06 | 1.1 | (To be calculated based on the starting material) |
| Triisopropyl borate | 188.08 | 1.5 | (To be calculated based on the starting material) |
Safety Considerations
-
n-Butyllithium (n-BuLi): n-BuLi is a pyrophoric liquid and reacts violently with water. It should be handled with extreme care under an inert atmosphere using proper syringe techniques. Always wear fire-resistant personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Anhydrous Solvents: The use of anhydrous solvents is critical for the success of the lithiation-borylation reaction. Ensure that all solvents are properly dried and handled under inert conditions to prevent quenching of the organolithium species.
-
Temperature Control: Maintaining low temperatures (-78 °C) during the addition of n-BuLi and the subsequent borylation is crucial to prevent side reactions and ensure the stability of the organolithium intermediate.
Characterization of 1,6-dimethyl-1H-indazole-5-boronic acid
The identity and purity of the synthesized 1,6-dimethyl-1H-indazole-5-boronic acid should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy will confirm the structure of the molecule. The disappearance of the proton signal corresponding to the 5-position of the indazole ring and the appearance of new signals for the methyl groups and the aromatic protons will be indicative of the successful synthesis.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the final product.
Conclusion
This technical guide outlines a reliable and scalable synthetic route for the preparation of 1,6-dimethyl-1H-indazole-5-boronic acid. The described lithiation-borylation protocol, starting from the corresponding 5-bromo-indazole, provides a predictable and efficient pathway to this valuable building block. Adherence to the detailed experimental procedures and safety precautions is essential for the successful synthesis and isolation of the target compound. The availability of this key intermediate will undoubtedly facilitate the discovery and development of novel indazole-based therapeutics.
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